molecular formula C11H20N4 B13636991 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

Cat. No.: B13636991
M. Wt: 208.30 g/mol
InChI Key: LZSOLWNZQGUMAD-UHFFFAOYSA-N
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Description

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
  • 3-((3-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine
  • 3-((3-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperidine

Uniqueness

3-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the presence of both an ethyl and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine

InChI

InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)7-9-5-4-6-12-8-9/h9,12H,3-8H2,1-2H3

InChI Key

LZSOLWNZQGUMAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC2CCCNC2)C

Origin of Product

United States

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